molecular formula C26H30FN3O2S B2614734 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 946317-51-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2614734
CAS RN: 946317-51-7
M. Wt: 467.6
InChI Key: KZKQRZLIUYFBKH-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H30FN3O2S and its molecular weight is 467.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Several studies have focused on the synthesis of compounds related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-2-methylbenzenesulfonamide, highlighting their potential antitumor activities. For instance, compounds with amino and acylamino groups have been synthesized to evaluate their in vitro antitumor activity. Certain amino derivatives showed significantly higher potency against tumor cells, with notable findings on their effectiveness against leukemia in mice and correlations between their DNA binding strength and cytotoxic potency (Sami et al., 1995).

PET Imaging and Cellular Proliferation

A study evaluating the safety and feasibility of using a derivative for PET imaging to assess tumor proliferation in patients showed promising results. The compound's uptake correlated significantly with the Ki-67 proliferation index, suggesting its potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Synthesis of N-Containing Heterocycles

Research has developed protocols for the synthesis of N-containing heterocycles, offering new methodologies for creating compounds that could have various applications, including in medicinal chemistry (Aronica et al., 2016).

Fluorophore Applications

The compound's structure has been explored for its potential in creating specific fluorophores. For instance, studies on the complexation of Zn2+ by certain fluorophores related to the compound have provided insights into their potential applications in fluorescence studies and possibly in imaging techniques (Coleman et al., 2010).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O2S/c1-19-16-23(27)10-13-26(19)33(31,32)28-17-25(21-8-11-24(12-9-21)29(2)3)30-15-14-20-6-4-5-7-22(20)18-30/h4-13,16,25,28H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKQRZLIUYFBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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